![molecular formula C13H30N2O2 B15172151 1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) CAS No. 921752-39-8](/img/structure/B15172151.png)
1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) is a chemical compound with the molecular formula C11H26N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two propanol groups attached to a central nitrogen atom, which is further bonded to a dimethylamino group and a dimethylpropyl group .
Métodos De Preparación
The synthesis of 1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) involves the reaction of 3-(dimethylamino)-1-propylamine with propylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong base, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides
Aplicaciones Científicas De Investigación
1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular communication .
Comparación Con Compuestos Similares
1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) can be compared with similar compounds such as:
1,1’-{[3-(Dimethylamino)propyl]imino}dipropan-2-ol: This compound has a similar structure but differs in the presence of an imino group instead of the azanediyl group.
Diisopropanolethanolamine: This compound has a similar backbone but includes an additional hydroxyethyl group.
N,N-Dimethyl-N’,N’-di(2-hydroxypropyl)-1,3-propanediamine: This compound shares the dimethylamino and hydroxypropyl groups but has a different overall structure .
Propiedades
Número CAS |
921752-39-8 |
|---|---|
Fórmula molecular |
C13H30N2O2 |
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
1-[[3-(dimethylamino)-2,2-dimethylpropyl]-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H30N2O2/c1-11(16)7-15(8-12(2)17)10-13(3,4)9-14(5)6/h11-12,16-17H,7-10H2,1-6H3 |
Clave InChI |
RWISSPIEEIHZRR-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)O)CC(C)(C)CN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



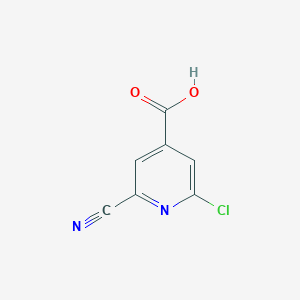
![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)
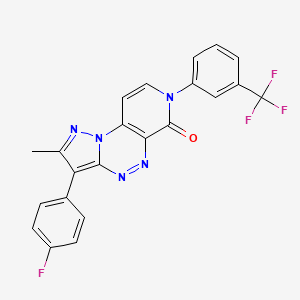
![1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B15172093.png)
![2-[(3-Fluorophenyl)sulfonyl]pyridine](/img/structure/B15172099.png)
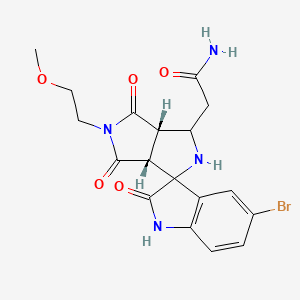
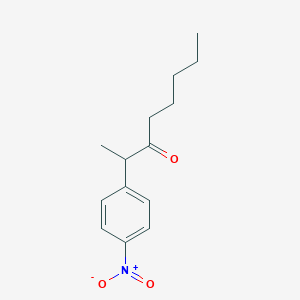
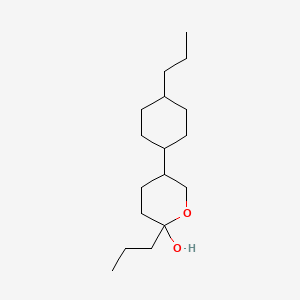
![5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid](/img/structure/B15172126.png)
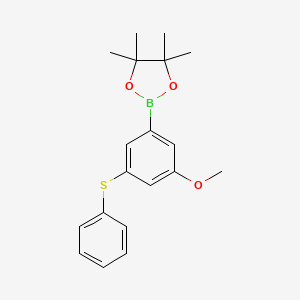
![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
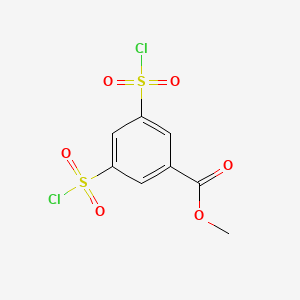
![(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15172149.png)
